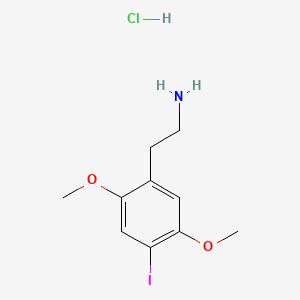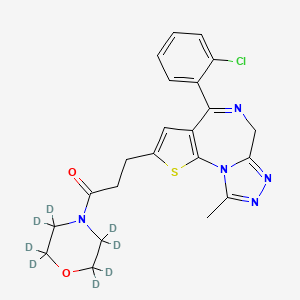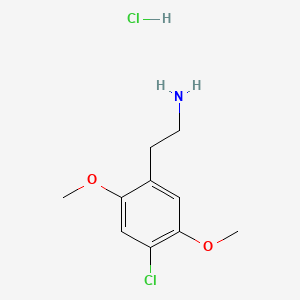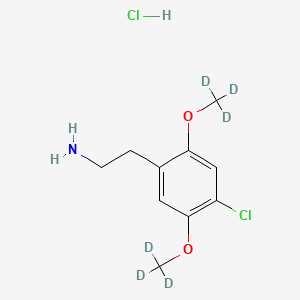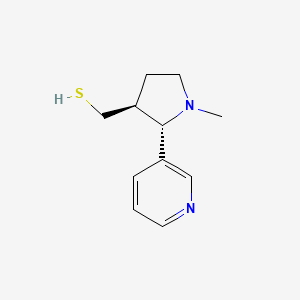
3-Hydroxyoctanoic Acid-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyoctanoic Acid-d12, also known as 3-Hydroxycaprylic Acid-d12, is a deuterium-labeled derivative of 3-Hydroxyoctanoic Acid. This compound is a beta-hydroxy acid that is naturally produced in humans, other animals, and plants. It is primarily used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyoctanoic Acid-d12 typically involves the deuteration of 3-Hydroxyoctanoic Acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The final product is purified using techniques such as distillation and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyoctanoic Acid-d12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxooctanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to octanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions
Major Products Formed:
Oxidation: 3-Oxooctanoic acid.
Reduction: Octanoic acid.
Substitution: Derivatives with different functional groups replacing the hydroxyl group
Scientific Research Applications
3-Hydroxyoctanoic Acid-d12 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of 3-Hydroxyoctanoic Acid in various samples.
Biology: Employed in metabolic studies to trace the biosynthesis and degradation pathways of fatty acids.
Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of deuterated compounds for research and development purposes
Mechanism of Action
The mechanism of action of 3-Hydroxyoctanoic Acid-d12 involves its interaction with hydroxycarboxylic acid receptors, particularly hydroxycarboxylic acid receptor 3 (HCA3). This receptor is a G protein-coupled receptor that mediates various physiological responses, including lipolysis and anti-inflammatory effects. Upon binding to HCA3, this compound activates downstream signaling pathways that regulate metabolic and immune functions .
Comparison with Similar Compounds
- 3-Hydroxyoctanoic Acid
- 3-Hydroxydecanoic Acid
- 3-Hydroxyhexanoic Acid
- 3-Hydroxybutanoic Acid
Comparison: 3-Hydroxyoctanoic Acid-d12 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical studies. Compared to its non-deuterated counterpart, it provides more accurate and reliable data in mass spectrometry. Additionally, the deuterium atoms enhance the stability of the compound, making it suitable for long-term studies .
Properties
CAS No. |
1215622-76-6 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
172.286 |
IUPAC Name |
3,4,4,5,5,6,6,7,7,8,8,8-dodecadeuterio-3-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,7D |
InChI Key |
NDPLAKGOSZHTPH-SDFLALOFSA-N |
SMILES |
CCCCCC(CC(=O)O)O |
Synonyms |
3-Hydroxycaprylic Acid-d12; β-Hydroxyoctanoic Acid-d12; (+/-)-3-Hydroxyoctanoic Acid-d12; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


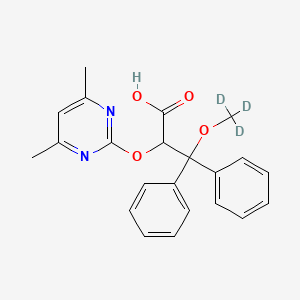


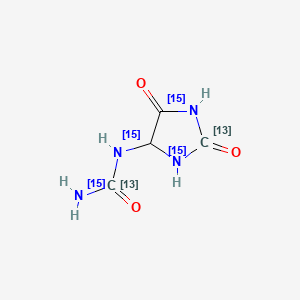
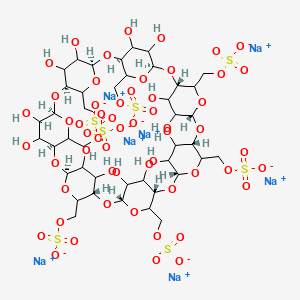
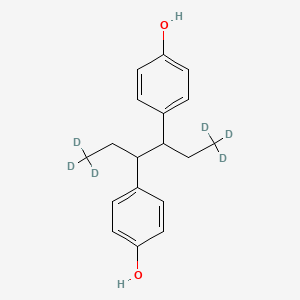
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)
